4-(4-Bromophenyl)oxan-4-amine hydrochloride
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Overview
Description
4-(4-Bromophenyl)oxan-4-amine hydrochloride is an organic compound with the molecular formula C11H15BrClNO. It is a derivative of oxan-4-amine, where the oxan ring is substituted with a 4-bromophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)oxan-4-amine hydrochloride typically involves the reaction of 4-bromophenyl with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The industrial production methods also include purification steps to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxan-4-amine derivatives with different oxidation states, while substitution reactions can produce a variety of substituted oxan-4-amine compounds .
Scientific Research Applications
4-(4-Bromophenyl)oxan-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of oxan-4-amine derivatives with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)oxan-4-amine hydrochloride
- 4-(4-Chlorophenyl)oxan-4-amine hydrochloride
- 4-(4-Fluorophenyl)oxan-4-amine hydrochloride
Uniqueness
4-(4-Bromophenyl)oxan-4-amine hydrochloride is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where the bromine atom plays a crucial role in the compound’s reactivity and interactions .
Properties
IUPAC Name |
4-(4-bromophenyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIHVMJGJDAGLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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